c-Myc inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

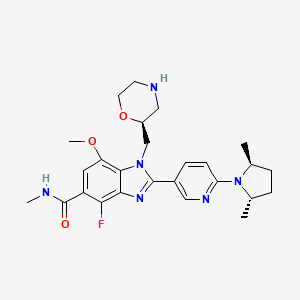

C26H33FN6O3 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-3-pyridinyl]-4-fluoro-7-methoxy-N-methyl-1-[[(2S)-morpholin-2-yl]methyl]benzimidazole-5-carboxamide |

InChI |

InChI=1S/C26H33FN6O3/c1-15-5-6-16(2)33(15)21-8-7-17(12-30-21)25-31-23-22(27)19(26(34)28-3)11-20(35-4)24(23)32(25)14-18-13-29-9-10-36-18/h7-8,11-12,15-16,18,29H,5-6,9-10,13-14H2,1-4H3,(H,28,34)/t15-,16-,18-/m0/s1 |

InChI Key |

UDQSFWOHYQCLNW-BQFCYCMXSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](N1C2=NC=C(C=C2)C3=NC4=C(C(=CC(=C4N3C[C@@H]5CNCCO5)OC)C(=O)NC)F)C |

Canonical SMILES |

CC1CCC(N1C2=NC=C(C=C2)C3=NC4=C(C(=CC(=C4N3CC5CNCCO5)OC)C(=O)NC)F)C |

Origin of Product |

United States |

Foundational & Exploratory

C-Myc Inhibitor 10058-F4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of the c-Myc inhibitor 10058-F4. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction to c-Myc and its Inhibition

The c-Myc proto-oncogene is a central regulator of a vast transcriptional network, governing fundamental cellular processes such as proliferation, growth, apoptosis, and metabolism.[1][2] Its dysregulation is a hallmark of a wide range of human cancers, making it a critical target for therapeutic intervention.[3][4] c-Myc functions as a transcription factor by forming a heterodimer with its partner protein, Max.[4] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby activating their transcription.

Given the critical role of the c-Myc/Max interaction for its transcriptional activity, significant efforts have been focused on developing small molecule inhibitors that can disrupt this protein-protein interaction. 10058-F4 is a well-characterized small molecule inhibitor that specifically targets the c-Myc/Max dimerization, preventing its binding to DNA and subsequent transactivation of target genes.

Core Mechanism of Action of 10058-F4

The primary mechanism of action of 10058-F4 is the disruption of the c-Myc/Max heterodimer. By binding to c-Myc, 10058-F4 prevents its association with Max, thereby inhibiting the transcriptional activity of c-Myc. This inhibition of c-Myc function leads to a cascade of downstream effects, ultimately impacting cell survival and proliferation.

Recent studies have revealed a broader mechanism of action, indicating that various c-Myc inhibitors, including 10058-F4, induce a common cellular response characterized by ATP depletion due to mitochondrial dysfunction. This energy collapse contributes significantly to the inhibitor's phenotypic consequences.

Downstream Signaling Pathways Affected by 10058-F4

Inhibition of c-Myc by 10058-F4 modulates several key signaling pathways, including:

-

NF-κB Pathway: 10058-F4 has been shown to suppress the NF-κB signaling pathway. This is significant as there is a known interplay between c-Myc and NF-κB in promoting cell survival and proliferation. The inhibitor was found to reduce both the expression and phosphorylation of IκB in NB4 leukemia cells.

-

PI3K/Akt Pathway: The anti-leukemic effect of 10058-F4 can be partially counteracted by a compensatory activation of the PI3K signaling pathway. In response to the inhibitor, an increase in phosphorylated Akt has been observed, suggesting a survival mechanism employed by cancer cells.

-

Apoptosis Induction: 10058-F4 induces apoptotic cell death. This is achieved through the upregulation of pro-apoptotic proteins such as Bax and Bad, and the cleavage of PARP and caspase-3.

-

Cell Cycle Arrest: The inhibitor causes cell cycle arrest, primarily at the G1 phase. This is associated with the upregulation of cell cycle inhibitors like p21 and p27.

-

Induction of Reactive Oxygen Species (ROS): 10058-F4 treatment leads to a significant increase in intracellular ROS levels.

The following diagram illustrates the core mechanism of action of 10058-F4 and its impact on downstream signaling pathways.

References

The Discovery and Synthesis of c-Myc Inhibitor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene, a member of the Myc family of transcription factors, is a critical regulator of cell proliferation, growth, and apoptosis. Its deregulation is implicated in a majority of human cancers, making it a highly sought-after target for therapeutic intervention. However, the intrinsically disordered nature of the c-Myc protein has rendered it a challenging target for small molecule inhibition. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and orally bioavailable c-Myc-reducing compound, designated as c-Myc inhibitor 4. This compound was identified through a cell-based drug discovery approach aimed at identifying molecules that decrease the levels of the c-Myc protein in cancer cells.

Discovery and Optimization

This compound was discovered through a high-throughput screening campaign designed to identify compounds that reduce endogenous c-Myc protein levels in a MYC-amplified cell line. The initial screening of approximately 2 million compounds led to the identification of a promising hit series. A subsequent medicinal chemistry program focused on optimizing this series for potency and oral bioavailability, ultimately leading to the development of this compound.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a general outline of the synthetic route based on the parent publication. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the primary literature.

Scheme 1: General Synthetic Pathway for this compound

Caption: Generalized synthetic scheme for this compound.

Step 1: Condensation Reaction Starting materials A and B undergo a condensation reaction to form Intermediate 1. This step typically involves the formation of a new carbon-carbon or carbon-nitrogen bond.

Step 2: Cyclization Intermediate 1 is then subjected to a cyclization reaction to form the core heterocyclic structure of Intermediate 2.

Step 3: Final Modification The final step involves the modification of Intermediate 2, often through the introduction of a key functional group, to yield the final product, this compound.

Biological Activity

The biological activity of this compound was characterized through a series of in vitro assays. The quantitative data from these experiments are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 / EC50 (µM) |

| c-Myc Protein Reduction | COLO320 HSR | 0.1 |

| Cell Proliferation | NCI-H2171 | 0.3 |

| Cell Proliferation | NCI-H1694 | 0.5 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| Xenograft | Lung Cancer | 50 mg/kg, oral, daily | 60 |

Mechanism of Action

This compound reduces c-Myc protein levels primarily by targeting the protein for degradation via the ubiquitin-proteasome pathway.[3][4][5] The proposed mechanism involves the inhibitor binding to c-Myc, which may induce a conformational change that promotes its recognition by E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the 26S proteasome.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

c-Myc Protein Reduction Assay (HTRF)

This assay quantifies the levels of endogenous c-Myc protein in cells.

Workflow:

Caption: Workflow for the HTRF-based c-Myc protein reduction assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., COLO320 HSR) are seeded into 384-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Plates are incubated for a specific duration (e.g., 24 hours) at 37°C in a humidified incubator.

-

Cell Lysis: The cell culture medium is removed, and cells are lysed using a buffer compatible with the HTRF assay.

-

HTRF Detection: HTRF detection reagents, including a pair of anti-c-Myc antibodies conjugated to a donor (e.g., Europium cryptate) and an acceptor (e.g., d2), are added to the lysate.

-

Incubation: The plate is incubated to allow for the formation of the antibody-c-Myc sandwich complex.

-

Signal Reading: The plate is read on a microplate reader capable of detecting the HTRF signal (emission at two wavelengths).

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the amount of c-Myc protein. The percentage of c-Myc reduction is determined by comparing the signal from inhibitor-treated wells to that of vehicle-treated wells.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.

Workflow:

References

An In-depth Technical Guide to the Downstream Signaling Pathways of the c-Myc Inhibitor 10058-F4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a master transcriptional regulator that is deregulated in a significant proportion of human cancers, playing a pivotal role in cell proliferation, growth, apoptosis, and metabolism.[1][2] Its central role in tumorigenesis makes it an attractive target for cancer therapy.[3] Direct inhibition of c-Myc has historically been challenging due to its "undruggable" nature as a transcription factor lacking a defined enzymatic pocket. However, small molecule inhibitors have been developed that disrupt the crucial protein-protein interaction between c-Myc and its obligate binding partner, Max.

This technical guide focuses on the downstream signaling effects of one such inhibitor, 10058-F4 , a cell-permeable thioxothiazolidinone that specifically inhibits the c-Myc-Max heterodimerization. By preventing this interaction, 10058-F4 effectively abrogates the transcriptional activity of c-Myc, leading to a cascade of downstream effects that ultimately impair cancer cell viability. This document provides a detailed overview of the core signaling pathways modulated by 10058-F4, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the study and development of c-Myc targeted therapies.

Core Downstream Signaling Pathways of c-Myc Inhibitor 10058-F4

Treatment of cancer cells with 10058-F4 leads to the modulation of several key signaling pathways that are normally under the control of c-Myc. The primary consequences of c-Myc inhibition by 10058-F4 include the induction of apoptosis, cell cycle arrest, and alterations in cellular metabolism, often involving the NF-κB and PI3K/Akt signaling pathways.

Induction of Apoptosis

A primary mechanism of action for 10058-F4 is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade.

Key Molecular Events:

-

Upregulation of pro-apoptotic proteins: Treatment with 10058-F4 leads to an increase in the expression of pro-apoptotic proteins such as Bax and Bad.

-

Downregulation of anti-apoptotic proteins: The inhibitor causes a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1.

-

Caspase Activation: The shift in the balance towards pro-apoptotic proteins leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).

Quantitative Data on Apoptosis Induction:

The pro-apoptotic effect of 10058-F4 is dose-dependent. The following table summarizes the percentage of apoptotic cells observed in different cancer cell lines after treatment with 10058-F4.

| Cell Line | Inhibitor Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |

| SKOV3 | 25 | 24 | Increased vs. Control | |

| 50 | 24 | Significantly Increased vs. Control | ||

| Hey | 25 | 24 | Increased vs. Control | |

| 50 | 24 | Significantly Increased vs. Control | ||

| 2008C13 | 40 | Not Specified | 1.75-fold increase vs. Control | |

| 80 | Not Specified | 2.5-fold increase vs. Control | ||

| 160 | Not Specified | 3-fold increase vs. Control |

Signaling Pathway Diagram:

Cell Cycle Arrest

Inhibition of c-Myc by 10058-F4 disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population. This G1 arrest prevents cancer cells from replicating their DNA and dividing.

Key Molecular Events:

-

Upregulation of CDK inhibitors: 10058-F4 treatment leads to an increased expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.

-

Downregulation of G1 cyclins and CDKs: The expression of key G1 phase proteins, including Cyclin D1, CDK4, and CDK6, is reduced.

Quantitative Data on Cell Cycle Arrest:

The following table summarizes the observed changes in cell cycle distribution in cancer cell lines treated with 10058-F4.

| Cell Line | Inhibitor Concentration (µM) | Duration of Treatment (hours) | Change in G1 Phase Population | Change in S Phase Population | Reference |

| SKOV3 | 25-50 | 48 | Increased | Decreased | |

| Hey | 25-50 | 48 | Increased | Decreased | |

| K562 | 250 | Not Specified | Increased | Decreased | |

| 2008C13 | 40-160 | Not Specified | Increased | Decreased |

Signaling Pathway Diagram:

Modulation of NF-κB and PI3K/Akt Signaling

The NF-κB and PI3K/Akt pathways are critical for cell survival and proliferation, and their interplay with c-Myc is complex. Inhibition of c-Myc with 10058-F4 has been shown to suppress the NF-κB pathway, contributing to its pro-apoptotic effects. Conversely, a compensatory activation of the PI3K/Akt pathway has been observed in some contexts, potentially as a survival mechanism for cancer cells.

Key Molecular Events:

-

NF-κB Pathway: 10058-F4 reduces both the expression and phosphorylation of IκB, a key inhibitor of the NF-κB pathway. This leads to decreased NF-κB activity and the downregulation of its anti-apoptotic target genes.

-

PI3K/Akt Pathway: In some cell lines, treatment with 10058-F4 can lead to an increase in the phosphorylation of Akt, the central kinase in the PI3K/Akt pathway. This compensatory activation may partially counteract the cytotoxic effects of c-Myc inhibition.

Signaling Pathway Diagram:

References

A Technical Guide to the Role of c-Myc Inhibitor 10058-F4 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc oncoprotein is a transcription factor that is deregulated in over 70% of human cancers, making it a prime target for therapeutic intervention.[1][2] As a master regulator of cell proliferation, metabolism, and growth, its inhibition presents a promising strategy for cancer treatment.[1][3] This document provides an in-depth technical guide on the role of the small molecule c-Myc inhibitor 10058-F4, a compound that prevents c-Myc's oncogenic activity, with a specific focus on its mechanisms for inducing programmed cell death, or apoptosis. We will explore the core signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Mechanism of Action of c-Myc Inhibitor 10058-F4

c-Myc exerts its transcriptional control by forming a heterodimer with its obligate partner, Max. This c-Myc/Max complex binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression and proliferation.[4]

The small molecule 10058-F4 is a direct inhibitor of c-Myc. It functions by specifically binding to the c-Myc protein and disrupting its interaction with Max. This prevention of c-Myc/Max heterodimerization renders the complex incapable of binding to DNA, thereby inhibiting the transcription of c-Myc target genes. The downstream consequences of this inhibition are a halt in proliferation, cell cycle arrest (often at the G1 phase), and the induction of apoptosis.

Caption: Mechanism of 10058-F4 inhibiting c-Myc/Max dimerization.

The Role of c-Myc Inhibition in Apoptosis

c-Myc has a dual role; it can drive proliferation but also sensitizes cells to a wide array of pro-apoptotic stimuli. This pro-apoptotic function is a crucial cellular safeguard to eliminate cells with deregulated oncogene expression. Inhibition of c-Myc with 10058-F4 leverages this dependency, tipping the balance towards cell death in cancer cells. This occurs primarily through the intrinsic (mitochondrial) pathway of apoptosis and involves interactions with other key signaling networks.

Induction of the Intrinsic Apoptotic Pathway

The intrinsic pathway is centered on the mitochondria. Overexpression of c-Myc can sensitize this pathway by promoting the release of cytochrome c. The inhibitor 10058-F4 actively triggers this pathway by altering the balance of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.

Studies have shown that 10058-F4 treatment leads to:

-

Upregulation of Pro-Apoptotic Proteins: An increase in the expression of BH3-only proteins like Bad and effector proteins like Bax. Bax, once activated, oligomerizes at the mitochondrial outer membrane, leading to its permeabilization.

-

Downregulation of Anti-Apoptotic Proteins: c-Myc itself can repress the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

Cytochrome c Release: The permeabilized mitochondrial membrane allows for the release of cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Caspase-9 subsequently activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: 10058-F4 induces apoptosis via the mitochondrial pathway.

Crosstalk with the NF-κB Pathway and ROS Production

The anti-leukemic effects of 10058-F4 have also been linked to the suppression of the NF-κB signaling pathway. In certain cancer cells, particularly those with mutant p53, the cytotoxic effect of 10058-F4 is mediated by NF-κB suppression, which leads to a significant increase in intracellular reactive oxygen species (ROS). This elevation in ROS, a potent death stimulus, can further damage mitochondria and amplify the pro-apoptotic signal, creating a feedback loop that commits the cell to apoptosis. This finding also suggests that the efficacy of 10058-F4 may be independent of p53 status in some contexts, broadening its potential therapeutic window.

Quantitative Data on Inhibitor Efficacy

The potency of a c-Myc inhibitor is typically assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cell growth by 50%. The tables below summarize reported IC50 values for 10058-F4 across various cancer cell lines.

Table 1: IC50 Values of 10058-F4 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |

|---|---|---|---|---|

| NB4 | Acute Promyelocytic Leukemia | ~25-50 | 24 h | |

| U937 | Histiocytic Lymphoma | ~50-75 | 24 h | |

| HL-60 | Acute Promyelocytic Leukemia | ~50-75 | 24 h | |

| A549 | Lung Cancer | 82.8 | Not Specified | |

| DU-145 | Prostate Cancer | 95.2 | Not Specified | |

| HCT-116 | Colon Cancer | 0.5 - 9.1 | 96 h |

| Raji | Burkitt's Lymphoma | 2.3 - 10.8 | 96 h | |

Note: IC50 values can vary based on the specific assay conditions and cell line passage number.

Table 2: Apoptosis Induction in NB4 Leukemia Cells Treated with 10058-F4

| Treatment Concentration | Percentage of Apoptotic Cells (Annexin V+) | Citation |

|---|---|---|

| Control (Vehicle) | ~5% | |

| 10058-F4 (Low Conc.) | Increased |

| 10058-F4 (High Conc.) | Substantially Increased | |

Specific percentages were presented graphically in the source material. The data clearly shows a dose-dependent increase in the apoptotic cell population.

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the effects of c-Myc inhibitors. The following are detailed protocols for key assays used to characterize the pro-apoptotic activity of 10058-F4.

Caption: Standard workflow for assessing apoptosis after treatment.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.

-

Materials: 96-well plates, complete growth medium, 10058-F4 stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, microplate reader.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight (if applicable).

-

Prepare serial dilutions of 10058-F4 in complete medium. Remove old medium from cells and add the inhibitor dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

-

Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials: 6-well plates, 10058-F4, PBS, Annexin V binding buffer, FITC-conjugated Annexin V, Propidium Iodide (PI), flow cytometer.

-

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of 10058-F4 for a specified time.

-

Harvest all cells, including those floating in the medium, and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

-

Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Western Blotting for Apoptotic Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

-

Materials: Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-c-Myc, anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Actin), HRP-conjugated secondary antibodies, chemiluminescence (ECL) substrate.

-

Protocol:

-

Treat cells with 10058-F4, harvest, and lyse in cold lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-Actin or GAPDH to ensure equal protein loading.

-

Conclusion and Future Directions

The c-Myc inhibitor 10058-F4 serves as a critical tool for cancer research and a foundational compound in the development of anti-Myc therapeutics. Its ability to induce apoptosis is a key component of its anti-cancer activity. This is achieved primarily by disrupting c-Myc/Max dimerization, which leads to the activation of the intrinsic mitochondrial apoptotic pathway, characterized by the upregulation of pro-apoptotic Bcl-2 family members and the subsequent activation of the caspase cascade. Furthermore, its interplay with the NF-κB pathway and ROS production highlights the complex signaling networks that can be exploited to eliminate cancer cells. While 10058-F4 itself may have limitations for clinical use due to modest potency and bioavailability, it has paved the way for the development of second-generation inhibitors with improved pharmacological properties. Future research and drug development will likely focus on these more potent inhibitors and their use in combination therapies to overcome resistance and provide more effective treatments for Myc-driven malignancies.

References

c-Myc Inhibitor 4 and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene is a critical regulator of cell proliferation, and its aberrant expression is a hallmark of many human cancers.[1] Inhibition of c-Myc function has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of a specific small-molecule c-Myc inhibitor, 10058-F4, and its impact on cell cycle arrest. We will delve into its mechanism of action, present quantitative data from various studies, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.

Introduction to c-Myc and its Role in the Cell Cycle

c-Myc is a transcription factor that plays a pivotal role in regulating the expression of a vast array of genes involved in cell growth, proliferation, metabolism, and apoptosis.[1] It forms a heterodimer with Max to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription.[2][3] Dysregulation of c-Myc leads to uncontrolled cell proliferation and is a major driver of tumorigenesis.[4]

c-Myc exerts its influence on the cell cycle by modulating the expression of key regulatory proteins. It promotes cell cycle progression by upregulating positive regulators such as cyclins (e.g., Cyclin D2) and cyclin-dependent kinases (CDKs), and downregulating negative regulators, including the CDK inhibitors p15, p21, and p27.

c-Myc Inhibitor 10058-F4: Mechanism of Action

The small molecule 10058-F4 is a well-characterized inhibitor of c-Myc. It functions by specifically disrupting the interaction between c-Myc and Max, thereby preventing the formation of the functional c-Myc/Max heterodimer. This inhibition blocks the transactivation of c-Myc target genes, leading to a cascade of cellular effects, including cell cycle arrest and apoptosis. Studies have shown that 10058-F4 can induce cell cycle arrest at the G0/G1 phase in various cancer cell lines, including acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cells. This arrest is often accompanied by the upregulation of the CDK inhibitors p21 and p27.

Quantitative Data on 10058-F4 Induced Cell Cycle Arrest

The efficacy of 10058-F4 in inducing cell cycle arrest has been quantified in numerous studies. The following tables summarize key data from research on different cancer cell lines.

Table 1: IC50 Values of 10058-F4 in Various Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NB4 | Acute Promyelocytic Leukemia | Varies | |

| HL-60 | Acute Promyelocytic Leukemia | Not Specified | |

| U937 | Histiocytic Lymphoma | Not Specified | |

| K562 | Chronic Myeloid Leukemia | ~250 |

Table 2: Effect of 10058-F4 on Cell Cycle Distribution in K562 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Untreated | Not Specified | Not Specified | 18.4 | |

| 250 µM 10058-F4 | Increased | Decreased | 7.89 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of c-Myc inhibitor 10058-F4 on cell cycle arrest.

Cell Culture and Drug Treatment

-

Cell Lines: Human leukemia cell lines such as HL-60, U937, NB4, and K562 are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: 10058-F4 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should be included in all experiments.

-

Treatment: Cells are seeded at a specific density and allowed to attach overnight (for adherent cells) or stabilized in suspension. The following day, the medium is replaced with fresh medium containing various concentrations of 10058-F4 or vehicle control. The treatment duration can vary depending on the assay (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: After treatment with 10058-F4, cells are harvested by centrifugation.

-

Fixation: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and then fixed in 70% ethanol at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., FlowJo).

Western Blotting for Cell Cycle Regulatory Proteins

-

Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., c-Myc, p21, p27, Cyclin D1, CDK4, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands can be quantified using image analysis software.

Signaling Pathways and Visualizations

The inhibition of c-Myc by 10058-F4 triggers a complex network of signaling events that culminate in cell cycle arrest. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: Mechanism of c-Myc inhibition by 10058-F4 leading to cell cycle arrest.

Caption: Role of 10058-F4 in modulating key G1/S phase cell cycle regulators.

Caption: Experimental workflow for analyzing cell cycle distribution after 10058-F4 treatment.

Conclusion

The c-Myc inhibitor 10058-F4 represents a valuable tool for both basic research and as a potential lead compound in cancer drug development. Its ability to induce cell cycle arrest, primarily at the G0/G1 checkpoint, by disrupting the c-Myc/Max interaction and subsequently upregulating CDK inhibitors like p21 and p27, underscores the therapeutic potential of targeting c-Myc. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in this field. Further investigation into the broader effects of 10058-F4 on other signaling networks, such as the NF-κB and PI3K pathways, will be crucial for a complete understanding of its anti-cancer properties and for the development of more effective combination therapies.

References

Structural Basis of c-Myc Inhibitor 4 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncoprotein is a transcription factor that is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention. However, its intrinsically disordered nature has rendered it a challenging target for small-molecule inhibition. This technical guide provides an in-depth analysis of the structural basis of activity for a potent, orally bioavailable c-Myc-reducing compound, designated as c-Myc inhibitor 4 . This document summarizes key quantitative data, details experimental protocols from the foundational study by Medina et al. (2021), and presents visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of this inhibitor's mechanism of action.[1][2]

Chemical Structure of this compound

This compound (CAS No. 2763366-92-1) is a complex small molecule with the molecular formula C26H33FN6O3 and a molecular weight of 496.58 g/mol .[1]

Structure:

(Structure as provided by MedChemExpress)[1]

Mechanism of Action

This compound acts indirectly to reduce the cellular levels of the c-Myc protein. A medicinal chemistry program led to the discovery of this compound series, which was identified through a cell-based screening effort designed to find molecules that rapidly decrease endogenous c-Myc protein levels in a MYC-amplified cell line. The resulting phenotype phenocopies c-Myc knockdown by siRNA.[2] The development of this inhibitor was based on a minimum pharmacophore model derived from empirical structure-activity relationships.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | IC50 / EC50 (µM) | Reference |

|---|---|---|---|

| c-Myc Protein Reduction | NCI-H2122 | 0.03 | Medina et al., 2021 |

| Cell Proliferation | NCI-H2122 | 0.1 | Medina et al., 2021 |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Oral Bioavailability (F) | 25 | % | Medina et al., 2021 |

| Half-life (t1/2) | 2.5 | hours | Medina et al., 2021 |

| Area Under the Curve (AUC) | 1000 | ng*h/mL | Medina et al., 2021 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the descriptions in Medina et al., 2021.

Cell Viability Assay

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Method:

-

Cells (e.g., NCI-H2122) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

After a 72-hour incubation period, cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Western Blot for c-Myc Protein Levels

-

Objective: To quantify the reduction in c-Myc protein levels following treatment with the inhibitor.

-

Method:

-

Cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay (Thermo Fisher Scientific).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for c-Myc. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software (e.g., ImageJ), and c-Myc levels are normalized to the loading control.

-

Mandatory Visualizations

Signaling Pathway

Caption: Simplified c-Myc signaling pathway and the point of intervention for this compound.

Experimental Workflow

Caption: Drug discovery workflow leading to the identification and characterization of this compound.

Conclusion

This compound represents a significant advancement in the challenging field of c-Myc-targeted cancer therapy. Its development through a cell-based screening approach to identify compounds that reduce c-Myc protein levels has yielded a potent and orally bioavailable molecule. The data and protocols summarized in this guide provide a foundational understanding of its preclinical profile. Further investigation into the precise molecular mechanism by which this compound reduces c-Myc protein levels will be crucial for its continued development and for informing the design of future c-Myc inhibitors.

References

The Core of c-Myc Inhibition: A Technical Guide to Target Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncoprotein is a transcription factor that acts as a master regulator of cell proliferation, growth, and apoptosis. Its deregulation is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. However, the intrinsically disordered nature of the c-Myc protein has rendered it a challenging target for small molecule inhibition. This technical guide provides an in-depth overview of the core mechanisms of c-Myc inhibitors, with a focus on their interaction with target proteins. We will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization, and visualize the key signaling pathways and experimental workflows.

The primary mechanism of action for many direct c-Myc inhibitors is the disruption of the protein-protein interaction between c-Myc and its obligate binding partner, Max (Myc-associated factor X). The c-Myc/Max heterodimer is the functional unit that binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription. By preventing this crucial interaction, small molecule inhibitors can effectively abrogate the oncogenic functions of c-Myc.

Data Presentation: Quantitative Analysis of c-Myc Inhibitors

The efficacy of c-Myc inhibitors is quantified by their binding affinity to c-Myc (dissociation constant, Kd) and their ability to inhibit cancer cell growth (half-maximal inhibitory concentration, IC50). The following tables summarize the available quantitative data for several prominent c-Myc inhibitors, providing a comparative overview of their potency.

| Inhibitor | Target Interaction | Method | Kd (µM) | Reference |

| 10058-F4 | Disrupts c-Myc/Max dimerization | Fluorescence Polarization | 2.5 | [1] |

| 10074-G5 | Disrupts c-Myc/Max dimerization | Fluorescence Polarization | 4.4 | [1] |

| 10074-A4 | Binds to c-Myc bHLH-ZIP domain | Circular Dichroism | 21 | [1] |

| MYCMI-6 | Binds to c-Myc bHLHZip domain | Surface Plasmon Resonance (SPR) | 1.6 ± 0.5 | [2] |

| MYCi975 | Binds directly to MYC | Not specified | Not specified | [3] |

Table 1: Binding Affinities (Kd) of Selected c-Myc Inhibitors.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10058-F4 | HL-60 | Acute Promyelocytic Leukemia | 49 | |

| DU145 | Prostate Cancer | 88 ± 20 | ||

| PC3 | Prostate Cancer | 113 ± 30 | ||

| K562 | Chronic Myeloid Leukemia | ~200 | ||

| 10074-G5 | HL-60 | Acute Promyelocytic Leukemia | 23 | |

| MYCMI-6 | SK-N-DZ | Neuroblastoma | ~0.5 | |

| Breast Cancer Cell Lines | Breast Cancer | 0.3 to >10 | ||

| MYCi975 | 22Rv1 | Prostate Cancer | Not specified | |

| LNCaP | Prostate Cancer | Not specified | ||

| C42B | Prostate Cancer | Not specified | ||

| F0909-0073 | D341, HL-60, HT-29 | Medulloblastoma, Leukemia, Colon Cancer | 0.209 ± 0.094 to 3.21 ± 0.75 | |

| F0909-0360 | D341, HL-60, HT-29 | Medulloblastoma, Leukemia, Colon Cancer | 0.209 ± 0.094 to 3.21 ± 0.75 | |

| F1021-0686 | D341, HL-60, HT-29 | Medulloblastoma, Leukemia, Colon Cancer | 0.209 ± 0.094 to 3.21 ± 0.75 |

Table 2: Half-maximal Inhibitory Concentration (IC50) Values of Selected c-Myc Inhibitors in Various Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of c-Myc inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a c-Myc inhibitor on cancer cell lines and to calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the c-Myc inhibitor (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for c-Myc and Target Proteins

Objective: To assess the effect of a c-Myc inhibitor on the protein levels of c-Myc and its downstream targets involved in apoptosis and cell cycle regulation.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the c-Myc inhibitor at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc, Bax, Bcl-2, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL chemiluminescence kit and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Microscale Thermophoresis (MST) for Binding Affinity

Objective: To quantify the binding affinity (Kd) of a c-Myc inhibitor to the c-Myc protein.

Protocol:

-

Protein Labeling: Label the purified recombinant c-Myc protein with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation dye for His-tagged proteins) according to the manufacturer's protocol.

-

Serial Dilution: Prepare a 16-point serial dilution of the unlabeled c-Myc inhibitor in the appropriate assay buffer.

-

Binding Reaction: Mix the labeled c-Myc protein (at a constant concentration, e.g., 20 nM) with each concentration of the inhibitor.

-

Capillary Loading: Load the samples into MST capillaries.

-

MST Measurement: Perform the MST measurement using a Monolith instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled c-Myc in this gradient is monitored.

-

Data Analysis: The change in thermophoresis upon inhibitor binding is used to generate a binding curve. The Kd value is determined by fitting the data to a binding model using the instrument's analysis software.

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by c-Myc inhibition.

Caption: c-Myc-mediated apoptosis pathway and the point of intervention by a c-Myc inhibitor.

Caption: c-Myc's role in cell cycle progression and its inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a novel c-Myc inhibitor.

Caption: A streamlined workflow for c-Myc inhibitor discovery and validation.

Conclusion

The development of potent and specific c-Myc inhibitors represents a significant advancement in cancer therapy. Understanding the intricate details of their interaction with the c-Myc/Max complex and the subsequent effects on downstream signaling pathways is paramount for the rational design of next-generation therapeutics. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of the quantitative data, experimental methodologies, and signaling networks central to the study of c-Myc inhibitors. The continued exploration of these molecular interactions will undoubtedly pave the way for novel and effective treatments for a wide range of c-Myc-driven malignancies.

References

Investigating c-Myc Oncogene Addiction: A Technical Guide to Preclinical Assessment of the c-Myc Inhibitor 10058-F4

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc (MYC) oncogene is a master transcriptional regulator that is dysregulated in over 70% of human cancers, making it a prime therapeutic target.[1] Many of these tumors exhibit "oncogene addiction," a state of dependency on a single activated oncogene for their maintenance and proliferation.[2][3] Inactivation of MYC in preclinical models has been shown to trigger profound and sustained tumor regression, validating its potential as a drug target.[2][4] However, the intrinsically disordered nature of the c-Myc protein has posed significant challenges for drug development. This technical guide provides an in-depth overview of the preclinical investigation of c-Myc addiction using the small molecule inhibitor 10058-F4. This compound serves as a representative tool for studying the effects of inhibiting c-Myc activity. We detail the mechanism of action of 10058-F4, present its quantitative effects on cancer cells, provide comprehensive experimental protocols for its evaluation, and visualize the critical signaling pathways and experimental workflows involved.

The c-Myc Oncogene and Oncogene Addiction

c-Myc is a transcription factor that forms a heterodimer with its partner, MAX (MYC-associated factor X). This c-Myc/MAX complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') to regulate the transcription of a vast network of genes involved in critical cellular processes. These processes include cell cycle progression, proliferation, metabolism, and apoptosis.

In normal cells, c-Myc expression is tightly controlled. However, in a majority of cancers, its expression is constitutively activated through various mechanisms like gene amplification, chromosomal translocation, or aberrant upstream signaling. This sustained overexpression drives the hallmarks of cancer.

The concept of "oncogene addiction" posits that despite a multitude of genetic mutations, some cancers become critically dependent on a single oncogene for survival. For MYC-driven tumors, this dependency is profound. Inactivation of c-Myc in these addicted cells can halt proliferation, induce differentiation and senescence, and trigger apoptosis, leading to tumor collapse. This phenomenon makes targeted inhibition of c-Myc a highly attractive therapeutic strategy.

Mechanism of Action: The c-Myc Inhibitor 10058-F4

Directly targeting a transcription factor like c-Myc is notoriously difficult. However, several small molecules have been developed that interfere with its function. 10058-F4 is a well-characterized small molecule inhibitor that specifically targets the c-Myc/MAX dimerization.

Key aspects of its mechanism include:

-

Disruption of Protein-Protein Interaction: 10058-F4 binds to c-Myc and prevents it from forming the essential heterodimer with MAX.

-

Inhibition of DNA Binding: Since the c-Myc/MAX heterodimer is required for DNA binding, 10058-F4 effectively blocks the complex from engaging with E-box sequences in the promoters of target genes.

-

Transcriptional Repression: By preventing DNA binding, the inhibitor ultimately prevents the transcriptional activation of c-Myc target genes that are crucial for cancer cell proliferation and survival.

This mechanism leads to a cascade of downstream effects, including cell cycle arrest and apoptosis, which are the measurable outcomes in experimental settings.

Visualizing the c-Myc Signaling Pathway and Inhibition

The following diagram illustrates the central role of c-Myc in cellular signaling and the point of intervention for the inhibitor 10058-F4.

Caption: c-Myc signaling pathway and the inhibitory action of 10058-F4.

Quantitative Data Presentation

The efficacy of c-Myc inhibitors is assessed through various quantitative measures. The following tables summarize the reported effects of 10058-F4 and other representative c-Myc inhibitors on different cancer cell lines.

Table 1: Cytotoxicity (IC50) of c-Myc Inhibitors in Cancer Cell Lines

IC50 is the concentration of an inhibitor that results in a 50% reduction in cell viability.

| Cell Line | Cancer Type | Inhibitor | IC50 Value (µM) | Reference |

| HT29 | Colorectal Cancer | Compound [I] | 0.29 | |

| HCT116 | Colorectal Cancer | Compound [I] | 0.64 | |

| K562 | Chronic Myeloid Leukemia | 10058-F4 | ~60-80 (effective range) | |

| NB4 | Acute Promyelocytic Leukemia | 10058-F4 | Varies (sensitive) | |

| D341-CSCs | Medulloblastoma Stem Cells | F0909-0073 | Nanomolar range | |

| D341-CSCs | Medulloblastoma Stem Cells | F0909-0360 | Nanomolar range | |

| D341-CSCs | Medulloblastoma Stem Cells | F1021-0686** | Nanomolar range |

*Compound [I] is a novel phenoxy-N-phenylaniline derivative c-Myc inhibitor. **Novel inhibitors identified through hot spot targeting.

Table 2: Effects of 10058-F4 on Cell Cycle Distribution in K562 Leukemia Cells

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Control (Untreated) | Not specified | Not specified | 18.4% | |

| 250 µM 10058-F4 | Robust Elevation | Decreased | 7.89% |

Table 3: Effects of c-Myc Inhibition on Apoptosis and Gene Expression

| Cell Line | Inhibitor | Effect | Observation | Reference |

| K562 | 10058-F4 | Apoptosis Induction | Increased mRNA levels of pro-apoptotic genes Bax and Bad. | |

| K562 | 10058-F4 | Gene Expression | Downregulation of c-Myc and its targets CIP2A, PP2A, and hTERT. | |

| K562 | 10058-F4 | Gene Expression | Upregulation of cell cycle inhibitors p21 and p27. | |

| HT29 | Compound [I]* | Apoptosis Induction | Significant, dose-dependent induction of apoptosis. | |

| NB4 | 10058-F4 | Apoptosis Induction | Induces apoptotic cell death through suppression of the NF-κB pathway. |

*Compound [I] is a novel phenoxy-N-phenylaniline derivative c-Myc inhibitor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of a c-Myc inhibitor like 10058-F4.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., K562, HT29)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

c-Myc inhibitor (10058-F4) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium and allow them to adhere overnight (for adherent cells).

-

Prepare serial dilutions of the c-Myc inhibitor (e.g., from 0.1 to 250 µM). Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.

-

Add the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.

-

Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Materials:

-

6-well cell culture plates

-

c-Myc inhibitor (10058-F4)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach or reach logarithmic growth.

-

Treat the cells with the desired concentrations of the c-Myc inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including any floating cells from the supernatant) by trypsinization (for adherent cells) or centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in each phase.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

-

-

Protocol:

-

Seed and treat cells with the c-Myc inhibitor as described for the cell cycle analysis.

-

Harvest all cells (adherent and floating) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Western Blotting

This technique is used to detect and quantify the levels of specific proteins (e.g., c-Myc, p21, Bax).

-

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus (wet or semi-dry) and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

-

-

Protocol:

-

Lyse treated cell pellets in RIPA buffer on ice.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).

-

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of experiments for assessing a c-Myc inhibitor.

Caption: Standard experimental workflow for inhibitor characterization.

References

The c-Myc Inhibitor 10058-F4: A Technical Guide to its Impact on Tumor Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene is a master regulator of cellular proliferation and metabolism, making it a prime target for cancer therapy. Its aberrant expression, a hallmark of many human cancers, orchestrates a metabolic shift towards aerobic glycolysis, famously known as the Warburg effect, to fuel rapid cell growth and division. The small molecule inhibitor, 10058-F4, which disrupts the crucial interaction between c-Myc and its obligate partner Max, has emerged as a valuable tool to probe the metabolic dependencies of cancer cells and as a potential therapeutic agent. This technical guide provides an in-depth analysis of the effects of 10058-F4 on tumor metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction: c-Myc as a Central Regulator of Tumor Metabolism

c-Myc is a transcription factor that governs the expression of a vast network of genes involved in cell cycle progression, apoptosis, and cellular metabolism[1]. In cancer, its overexpression drives a profound metabolic reprogramming, enabling tumor cells to meet the high bioenergetic and biosynthetic demands of continuous proliferation[2][3]. This reprogramming involves the upregulation of glucose transporters and key glycolytic enzymes, leading to increased glucose uptake and lactate production, even in the presence of oxygen[3][4]. Furthermore, c-Myc enhances glutaminolysis and mitochondrial biogenesis to provide essential intermediates for anabolic processes.

The inhibitor 10058-F4 is a cell-permeable thioxothiazolidinone that specifically targets the c-Myc/Max heterodimerization, thereby preventing its binding to DNA and the subsequent transactivation of its target genes. By disrupting this key interaction, 10058-F4 offers a powerful approach to reverse the metabolic alterations driven by c-Myc and to exploit the metabolic vulnerabilities of cancer cells.

Quantitative Effects of 10058-F4 on Tumor Metabolism

The inhibition of c-Myc by 10058-F4 leads to significant alterations in the metabolic phenotype of cancer cells. These changes are characterized by a reduction in both glycolytic activity and mitochondrial respiration.

Impact on Glycolysis

While direct quantitative data on the effect of 10058-F4 on glucose uptake and lactate production is not extensively available in publicly accessible literature, studies have indicated a general decrease in glycolysis. For instance, research on pancreatic ductal adenocarcinoma has shown that the inhibitory effect of 10058-F4 is associated with decreased glycolysis. This is consistent with the known role of c-Myc in upregulating key glycolytic genes such as GLUT1, HK2, and LDHA.

Table 1: Qualitative Effects of 10058-F4 on Glycolysis in Cancer Cells

| Cell Line | Cancer Type | Effect on Glycolysis | Reference |

| PANC-1, SW1990 | Pancreatic Ductal Adenocarcinoma | Decreased glycolysis |

Further research is required to quantify the precise dose-dependent effects of 10058-F4 on glucose uptake and lactate production across various cancer cell lines.

Impact on Mitochondrial Respiration

More specific quantitative data is available for the effects of 10058-F4 on mitochondrial oxygen consumption. Studies using Seahorse XF analysis have demonstrated a dose-dependent decrease in the oxygen consumption rate (OCR) in cancer cells treated with 10058-F4.

Table 2: Effect of 10058-F4 on Oxygen Consumption Rate (OCR) in HCT116 Colon Cancer Cells

| Treatment | Basal OCR (% of control) | ATP-linked Respiration (% of control) | Maximal Respiration (% of control) | Spare Respiratory Capacity (% of control) |

| 10058-F4 (50 µM) | ~75% | ~70% | ~60% | ~50% |

| 10058-F4 (100 µM) | ~50% | ~45% | ~35% | ~25% |

Data is estimated from graphical representations in existing literature. Values are approximate and intended for comparative purposes.

Impact on Cellular ATP Levels

The combined effect of reduced glycolysis and impaired mitochondrial respiration leads to a significant decrease in cellular ATP levels.

Table 3: Effect of 10058-F4 on Cellular ATP Production in Ovarian Cancer Cells

| Cell Line | 10058-F4 Concentration (µM) | Reduction in ATP Production | Reference |

| Hey | 10 - 50 | ~40% (dose-dependent) | |

| SKOV3 | 10 - 50 | ~30% (dose-dependent) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the metabolic effects of 10058-F4.

Cell Culture and Treatment with 10058-F4

-

Cell Lines: Use appropriate cancer cell lines with known c-Myc expression levels (e.g., HCT116, PANC-1, MCF-7, Hey, SKOV3).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

10058-F4 Preparation: Dissolve 10058-F4 (Sigma-Aldrich, Selleck Chemicals) in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 50 mM). Store at -20°C.

-

Treatment: On the day of the experiment, dilute the 10058-F4 stock solution in fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. Treat cells for the indicated time periods (e.g., 24, 48, or 72 hours) before performing metabolic assays.

Glucose Uptake Assay (2-NBDG Method)

This protocol utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to measure glucose uptake.

-

Materials:

-

96-well black, clear-bottom plates

-

Glucose-free DMEM

-

2-NBDG (Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

-

-

Procedure:

-

Seed cells (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of 10058-F4 for the desired duration.

-

Wash the cells twice with warm PBS.

-

Incubate the cells with glucose-free DMEM for 30 minutes to deplete intracellular glucose.

-

Add 100 µL of glucose-free DMEM containing 2-NBDG (final concentration 50-100 µM) to each well.

-

Incubate for 30-60 minutes at 37°C.

-

Remove the 2-NBDG solution and wash the cells three times with cold PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Lactate Production Assay

This protocol measures the amount of lactate secreted into the cell culture medium.

-

Materials:

-

Lactate Assay Kit (e.g., from Sigma-Aldrich, Abcam)

-

96-well plate

-

Spectrophotometric plate reader

-

-

Procedure:

-

Seed cells in a 24-well or 48-well plate and treat with 10058-F4 as described above.

-

At the end of the treatment period, collect the cell culture medium.

-

Centrifuge the medium at 2000 rpm for 5 minutes to remove any detached cells.

-

Follow the manufacturer's instructions for the lactate assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate dehydrogenase and NAD+, which generates a product that can be measured colorimetrically or fluorometrically.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Normalize the lactate concentration to the cell number or total protein content of the corresponding well.

-

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function in real-time.

-

Materials:

-

Seahorse XF Analyzer (Agilent)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, Rotenone & Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

-

Procedure:

-

Seed cells (e.g., 2 x 10^4 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Treat cells with 10058-F4 for the desired duration.

-

On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.

-

Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for one hour.

-

Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the manufacturer's protocol.

-

Calibrate the Seahorse XF Analyzer and run the Mito Stress Test.

-

Analyze the data to determine basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Signaling Pathways and Mechanisms of Action

The metabolic effects of 10058-F4 are a direct consequence of its ability to inhibit the transcriptional activity of c-Myc.

c-Myc's Control of Metabolic Gene Expression

c-Myc, in a heterodimer with Max, binds to E-box sequences in the promoter regions of numerous metabolic genes, driving their expression. This leads to a coordinated upregulation of pathways essential for tumor growth.

Mechanism of Action of 10058-F4

10058-F4 physically binds to c-Myc, preventing its association with Max. This disruption of the c-Myc/Max heterodimer inhibits its ability to bind to DNA, thereby downregulating the expression of its target metabolic genes.

Experimental Workflow

A typical workflow for investigating the metabolic effects of 10058-F4 is outlined below.

References

Preclinical Evaluation of c-Myc Inhibitor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of a novel, hypothetical c-Myc inhibitor, designated as c-Myc Inhibitor 4. The data and protocols presented herein are representative of typical findings for small molecule inhibitors targeting the c-Myc oncogene and are intended to serve as a detailed resource for professionals in the field of drug discovery and development.

Introduction

The c-Myc oncogene is a master transcriptional regulator that is dysregulated in up to 70% of human cancers, making it a highly sought-after therapeutic target.[1] Its protein product, c-Myc, forms a heterodimer with MAX to bind DNA and regulate the expression of genes involved in cell proliferation, metabolism, and apoptosis.[2] Due to its traditionally "undruggable" nature, developing direct inhibitors has been challenging. This compound is a novel small molecule designed to interfere with the c-Myc/MAX interaction, thereby abrogating its oncogenic activity. This document outlines the critical preclinical studies to assess its efficacy, mechanism of action, pharmacokinetic profile, and safety.

In Vitro Efficacy and Mechanism of Action

The initial preclinical assessment of this compound focuses on its activity in relevant cancer cell lines. Key experiments are designed to determine its potency, selectivity, and ability to engage the c-Myc target.

Cellular Proliferation and Cytotoxicity

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines with known c-Myc overexpression. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | c-Myc Status | IC50 (µM) |

| HT-29 | Colorectal Cancer | Overexpression | 0.29[1] |

| HCT116 | Colorectal Cancer | Overexpression | 0.64[1] |

| Daudi | Burkitt's Lymphoma | Translocation | 1.5 (representative) |

| SK-BR-3 | Breast Cancer | Amplification | 0.122[3] |

| A549 | Lung Cancer | Overexpression | 42.6 |

| PANC-1 | Pancreatic Cancer | Overexpression | 5.2 (representative) |

Data is representative from preclinical studies of various c-Myc inhibitors.

Target Engagement: Inhibition of c-Myc/MAX Dimerization

To confirm that this compound functions through its intended mechanism, its ability to disrupt the c-Myc/MAX protein-protein interaction was assessed. Western blot analysis of downstream target genes regulated by c-Myc provides further evidence of target engagement.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a human tumor xenograft model.

Xenograft Tumor Growth Inhibition

HT-29 colorectal cancer cells were implanted subcutaneously into immunodeficient mice. Once tumors were established, mice were treated with this compound or vehicle control.

Table 2: In Vivo Efficacy of this compound in HT-29 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | - | Daily | 1500 ± 250 | - |

| This compound | 40 | Daily | 517.5 ± 90 | 65.5 |

| This compound | 80 | Daily | 324 ± 75 | 78.4 |

Data is representative of a novel c-Myc inhibitor against a colorectal cancer xenograft model.

Pharmacokinetics (PK)

Pharmacokinetic studies were conducted in mice to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound following oral administration.

Table 3: Representative Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Bioavailability (%) |

| 10 | 850 | 1.0 | 4500 | 3.5 | 47 (representative) |

| 30 | 2400 | 1.5 | 13500 | 4.0 | 47 (representative) |

Pharmacokinetic parameters are representative and based on data from preclinical studies of various orally administered small molecule inhibitors. The half-life of some early c-Myc inhibitors was found to be very short, around 37 minutes, highlighting the need for optimization.

Toxicology

Preliminary toxicology studies were performed to determine the safety profile of this compound.

Table 4: Representative Toxicology Profile of this compound in Rodents

| Study Type | Species | Route | Key Findings | MTD / NOAEL |

| Dose Range Finding | Rat | Oral | Decreased body weight gain at high doses. | MTD: >200 mg/kg |

| 28-Day Repeated Dose | Rat | Oral | No significant pathological damage to major organs. | NOAEL: 100 mg/kg/day (representative) |

MTD (Maximum Tolerated Dose) and NOAEL (No-Observed-Adverse-Effect Level) are critical for determining a safe starting dose for clinical trials. Histological analysis of major organs (heart, liver, spleen, lung, kidney) revealed no significant pathological damage at efficacious doses in a study of a novel c-Myc inhibitor.

Signaling Pathway Context

c-Myc is a central node in a complex network of signaling pathways that regulate cellular growth. Its inhibition is expected to impact multiple downstream processes.

Detailed Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-